3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Description
Molecular Identity and Classification
This compound exhibits a complex molecular structure that integrates multiple functional group classes within a single molecular framework. The compound possesses the molecular formula C₁₀H₇BrF₃NO and maintains a molecular weight of 294.07 grams per mole, positioning it within the category of medium-sized organic molecules suitable for pharmaceutical and materials science applications. The International Union of Pure and Applied Chemistry systematic name reflects the precise positioning of substituents on the benzene ring, with the bromine atom occupying the three position and the trifluoropropoxy group attached at the two position relative to the nitrile functionality.
The compound's structural complexity arises from the presence of four distinct functional groups: the aromatic benzene ring system, the electron-withdrawing nitrile group, the halogen substituent bromine, and the highly electronegative trifluoropropoxy chain. This combination creates a unique electronic environment where the electron-withdrawing effects of the nitrile and trifluoropropoxy groups are balanced against the electron-donating properties of the aromatic system, while the bromine atom provides additional opportunities for further chemical modification through various substitution reactions.
The Chemical Abstracts Service registry number 1779127-90-0 provides unique identification for this compound in chemical databases and literature searches. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)C#N accurately describes the connectivity pattern and allows for computational analysis and database searching. These molecular identifiers facilitate precise communication among researchers and enable systematic study of the compound's properties and applications.
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of organofluorine chemistry and the increasing sophistication of synthetic methodologies for creating complex molecular architectures. According to database records, the compound was first catalogued in chemical databases on February 7, 2015, indicating its relatively recent emergence in the chemical literature. The most recent database modification occurred on May 24, 2025, suggesting ongoing interest and potential new applications or synthetic routes for this compound.
The synthesis of compounds containing trifluoropropoxy groups represents a significant advancement in organofluorine chemistry, building upon decades of research into fluorinated building blocks and their incorporation into complex molecular structures. The development of reliable synthetic routes to trifluoropropoxy-containing compounds has enabled chemists to explore the unique properties imparted by this functional group, including enhanced lipophilicity, metabolic stability, and altered electronic properties compared to their non-fluorinated analogs.
The emergence of this particular compound likely reflects the pharmaceutical industry's continued interest in fluorinated drug candidates and the development of new synthetic methodologies for accessing complex organofluorine compounds. The specific substitution pattern observed in this compound suggests deliberate design considerations aimed at optimizing specific molecular properties for particular applications, whether in medicinal chemistry, materials science, or as synthetic intermediates for more complex target molecules.
Significance in Organofluorine Chemistry
The significance of this compound within the broader context of organofluorine chemistry stems from its representation of advanced synthetic strategies for incorporating multiple fluorine atoms into organic molecules while maintaining structural complexity and functional group diversity. Fluorine represents the most electronegative element in the periodic table and serves as the second most utilized heteroelement in life science research after nitrogen, highlighting the fundamental importance of organofluorine compounds in contemporary chemical research.
The trifluoropropoxy substituent in this compound exemplifies the strategic use of fluorinated alkyl chains to modulate molecular properties. The three fluorine atoms in the terminal trifluoromethyl group create a highly electron-withdrawing environment that significantly influences the electronic properties of the entire molecule. This electronic effect extends through the propoxy linker to affect the reactivity and properties of the benzonitrile core, demonstrating how organofluorine substituents can be used to fine-tune molecular behavior for specific applications.
The presence of benzonitrile fragments in pharmaceutical compounds represents a common structural motif in drug design, and the recognition patterns associated with benzonitrile-containing molecules have been extensively studied. Research has demonstrated that benzonitrile derivatives can form specific binding interactions with macrocyclic receptors through multiple non-covalent interactions, including hydrogen bonding with the nitrile group and various secondary interactions with the aromatic system. The addition of the trifluoropropoxy and bromo substituents in this compound creates additional opportunities for molecular recognition and binding specificity.
Contemporary synthetic strategies in organofluorine chemistry have focused on developing efficient methods for introducing fluorinated substituents while maintaining synthetic accessibility and functional group compatibility. The successful synthesis and characterization of this compound demonstrates the maturity of these synthetic methodologies and their application to create increasingly complex fluorinated molecular architectures.
Current Research Landscape
The current research landscape surrounding this compound reflects broader trends in organofluorine chemistry, medicinal chemistry, and synthetic methodology development. Contemporary research efforts have increasingly focused on understanding the effects of fluorine substitution on molecular reactivity, particularly in the context of transition metal-catalyzed transformations and carbon-carbon bond activation processes.
Recent studies examining the reactivity of fluorinated benzonitrile derivatives have revealed significant effects of fluorine substitution on fundamental chemical processes. Research investigating the carbon-carbon bond activation of aromatic nitriles using nickel-based catalysts has demonstrated that fluorine substitution patterns dramatically influence reaction thermodynamics and kinetics. The stability of carbon-carbon bond activation products shows strong dependence on the number and position of fluorine substituents, with ortho-fluorine substituents providing particularly significant stabilization effects of approximately 6.6 kilocalories per mole per fluorine atom.
The development of supramolecular recognition systems for benzonitrile derivatives has emerged as an active area of research, with implications for drug design and molecular sensing applications. Studies have demonstrated that phenylphosphine oxide-bridged aromatic macrocycles can achieve precise recognition of benzonitrile fragments through multiple non-covalent interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces. These recognition studies provide fundamental insights into how benzonitrile-containing compounds like this compound might interact with biological targets or synthetic receptors.
Current synthetic methodologies for accessing complex organofluorine compounds continue to evolve, with particular emphasis on developing environmentally sustainable and economically viable routes to fluorinated building blocks. The synthesis of trifluoropropoxy-containing compounds requires careful consideration of reaction conditions and reagent selection to achieve high yields while minimizing the formation of undesired byproducts. Research into optimized synthetic routes for compounds like this compound contributes to the broader understanding of organofluorine synthesis and enables more efficient access to these valuable molecular building blocks.
Properties
IUPAC Name |
3-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-3-1-2-7(6-15)9(8)16-5-4-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQOZFYQCOSZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route Using 5-Bromo-2-hydroxybenzonitrile
The most documented and practical method for preparing 3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile involves the nucleophilic substitution of 5-bromo-2-hydroxybenzonitrile with 3,3,3-trifluoropropyl bromide.
Reaction Scheme
| Starting Material | Reagent | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 5-Bromo-2-hydroxybenzonitrile | 3,3,3-Trifluoropropyl bromide | Potassium carbonate | Dimethylformamide (DMF) | Elevated temperature (typically 80-120°C) | This compound |
Mechanism and Notes
- The hydroxyl group on the benzonitrile acts as a nucleophile, attacking the electrophilic carbon of 3,3,3-trifluoropropyl bromide.
- Potassium carbonate serves as a base to deprotonate the phenol, enhancing nucleophilicity.
- DMF is chosen for its polar aprotic nature, facilitating nucleophilic substitution.
- Elevated temperatures promote reaction kinetics.
- The reaction typically proceeds with good yields and high selectivity.
Alternative Synthetic Considerations
- Halogenating agents such as PBr3 or sulfonyl chlorides can be used to introduce leaving groups for subsequent nucleophilic substitution, although these methods are more common in related compound classes rather than this specific molecule.
- Organic bases like DMAP or DABCO may be employed in steps involving substitution or ring closure in analogous fluorinated compounds.
- Solvents such as tetrahydrofuran (THF) and its derivatives may be used for improved solubility and reaction control.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Catalysts | Solvent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 5-Bromo-2-hydroxybenzonitrile, 3,3,3-trifluoropropyl bromide | Potassium carbonate | DMF | Elevated temperature (80-120°C) | Not specified | High | Most direct method for target compound |
| Bromination & dehydrohalogenation | Trifluoropropene, bromine | NaOH, phase-transfer catalyst | Aqueous/organic | 20-100°C (bromination), 40-90°C (alkali step) | 69.2-97.9 | 82.7-99.8 | Intermediate synthesis relevant to fluorinated precursors |
| Halogenation (alternative) | Keto or hydroxy precursors | PBr3, mesyl chloride, tosyl chloride | THF or ethers | Mild to moderate temperatures | Not specified | Not specified | Used in related syntheses, less direct |
Research and Practical Insights
- The nucleophilic substitution method using 5-bromo-2-hydroxybenzonitrile and 3,3,3-trifluoropropyl bromide is preferred for its operational simplicity and good yields.
- Phase-transfer catalysts significantly improve the efficiency of halogenation and substitution reactions involving fluorinated intermediates.
- Reaction monitoring by color change and temperature control is essential for optimizing yields.
- Purity above 99% is achievable with proper reaction control and purification steps.
- The compound’s synthesis is scalable for industrial applications due to straightforward reaction setup and commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The trifluoropropoxy group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Addition Reactions: Electrophiles like halogens or acids.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for the development of fluorinated compounds that are significant in material science and pharmaceuticals .
- Reactivity Studies : The compound can undergo various chemical reactions including nucleophilic substitution, oxidation, and reduction. These reactions are essential for creating derivatives that may have enhanced properties or biological activities .
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiolate | Substituted benzonitriles |
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Primary amines |
Biology
- Biological Activity Investigation : The compound is being explored for its potential biological activities. It may act as an inhibitor of enzymes or receptors involved in critical disease pathways. For instance, it has shown promise as an inhibitor of lysine-specific demethylase-1 (LSD1), which is implicated in cancer progression .
- Potential Therapeutic Applications : The nitrile group in the compound may facilitate interactions with cannabinoid receptors, suggesting potential applications in treating central nervous system disorders .
Medicine
- Pharmaceutical Development : this compound is being investigated for its use in developing pharmaceuticals that require fluorinated aromatic compounds. Its unique properties may enhance the efficacy and stability of drug candidates .
- Case Studies : Research indicates that similar compounds have been effective in treating various conditions by modulating biological pathways through enzyme inhibition or receptor interaction. These findings underscore the potential of this compound in medicinal chemistry.
Agrochemicals
The compound is also utilized in the production of specialty chemicals and materials, including agrochemicals. It has been noted for its effectiveness as a herbicide safener, which enhances crop protection without harming the crops themselves .
Material Science
In material science, compounds like this compound are employed to create advanced materials with specific properties such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoropropoxy group can enhance the compound’s lipophilicity and bioavailability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs with Trifluoroalkoxy Substitutions
The following compounds share structural similarities with 3-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile, differing primarily in substituent positions or fluorine content:
Key Observations :
- Trifluoropropoxy vs.
- Bromine Position : Bromine at the 3-position (meta to nitrile) may sterically hinder electrophilic substitution reactions compared to para-substituted analogs, as seen in palladium-catalyzed coupling yields (e.g., 88% yield for 2-(3-bromobenzo[b]thiophen-2-yl)benzonitrile in ) .
- Nitrile Functionality : The nitrile group enhances thermal stability and serves as a directing group in cross-coupling reactions, common in agrochemical synthesis .
Physicochemical Properties
Comparative data on solubility, melting points, and reactivity:
*Inferred from analogs.
Biological Activity
3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile (CAS No. 1779127-90-0) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a bromine atom and a trifluoropropoxy group attached to a benzonitrile moiety. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H10BrF3N |
| Molecular Weight | 300.12 g/mol |
| CAS Number | 1779127-90-0 |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. Preliminary studies suggest that its trifluoropropoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research has demonstrated various biological activities associated with the compound:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses.
Case Studies
Several studies have explored the biological implications of this compound:
- Study 1 : A study evaluated its cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating significant antitumor potential.
- Study 2 : Another investigation assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Antitumor Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Q & A
Q. What synthetic methodologies are optimal for introducing the 3,3,3-trifluoropropoxy group into brominated benzonitrile scaffolds?
Methodological Answer : The trifluoropropoxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For example, alkoxy bromides like 1-(3-bromopropoxy)-3-chlorobenzene (CAS RN 37142-46-4) serve as intermediates. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) optimize substitution at the brominated aromatic position . In Pd-catalyzed protocols, ligands like PPh₃ and Pd(OAc)₂ enhance coupling efficiency with trifluoropropoxy precursors .
Q. Which spectroscopic techniques are most effective for structural confirmation of 3-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile?
Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.0 ppm for bromine-adjacent protons) and trifluoropropoxy signals (δ 4.5–4.7 ppm for -OCH₂CF₃).
- FT-IR : Confirm nitrile (C≡N) stretching at ~2225 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 322.98 for C₁₀H₆BrF₃NO) .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of brominated benzonitrile derivatives?
Methodological Answer :
- Temperature Control : Reactions at 80–100°C balance reactivity and selectivity, avoiding thermal decomposition.
- Catalyst Screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) suppresses undesired homocoupling in arylations .
- Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) enhance solubility of halogenated intermediates .
Advanced Research Questions
Q. How do electronic effects of the trifluoropropoxy group influence the reactivity of the nitrile moiety in cross-coupling reactions?
Methodological Answer : The strong electron-withdrawing nature of the -OCH₂CF₃ group polarizes the nitrile, enhancing its electrophilicity. Computational studies (DFT) reveal increased partial positive charge on the nitrile carbon, facilitating nucleophilic attack. Kinetic experiments (e.g., Hammett plots) can quantify this effect by comparing coupling rates with non-fluorinated analogs .
Q. What strategies reconcile discrepancies between experimental and computational spectroscopic data for brominated benzonitriles?
Methodological Answer :
- Solvent Effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to account for solvent-induced shifts .
- Vibrational Analysis : Compare experimental IR spectra with DFT-calculated frequencies (scaling factor ~0.97) to adjust for anharmonicity .
- Dynamic Effects : MD simulations track conformational changes affecting spectral linewidths (e.g., trifluoropropoxy rotation altering NMR splitting) .
Q. What mechanistic pathways explain competing arylations at bromine versus nitrile positions in Pd-catalyzed reactions?
Methodological Answer :
- Oxidative Addition : Bromine’s higher electronegativity favors Pd(0) insertion into the C-Br bond over the nitrile.
- Ligand Effects : Electron-rich ligands (e.g., PCy₃) stabilize Pd intermediates, suppressing nitrile activation.
- Kinetic Profiling : Use in situ Raman spectroscopy to monitor intermediate formation and adjust ligand/oxidant ratios .
Q. How can regioselectivity be controlled during functionalization of this compound?
Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., -Bpin) to steer cross-coupling to specific positions.
- Steric Shielding : Bulky substituents on the trifluoropropoxy chain block undesired reaction sites .
- Electrochemical Methods : Adjusting electrode potentials selectively activates bromine or nitrile groups .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures.
- Comparative Studies : Replicate conditions from conflicting studies (e.g., varying heating rates, atmosphere) to identify experimental variables .
- Computational Stability Prediction : Use QSPR models to predict bond dissociation energies (BDEs) for C-Br and C-O bonds .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
